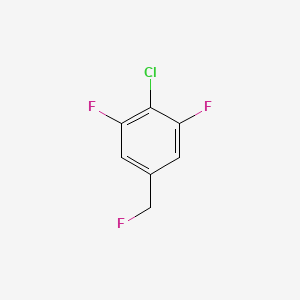

1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene

Description

1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound with a benzene ring substituted by chlorine (Cl) at position 1, fluorine (F) at positions 2 and 6, and a fluoromethyl (-CH2F) group at position 4. Its molecular formula is C7H4ClF3, and its molecular weight is approximately 180.5 g/mol.

Properties

Molecular Formula |

C7H4ClF3 |

|---|---|

Molecular Weight |

180.55 g/mol |

IUPAC Name |

2-chloro-1,3-difluoro-5-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4ClF3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,3H2 |

InChI Key |

JVYBYXWRFYQOFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CF |

Origin of Product |

United States |

Preparation Methods

Directed Halogenation of Fluoromethylbenzene Precursors

The base structure emerges through sequential functionalization of 4-methylbenzene derivatives. As demonstrated in US20090240083A1, iron/ferric chloride catalysts (0.2-5% w/w) enable controlled chlorination at 110-150°C with chlorine gas feed rates optimized at 1.2-2.4 L/min. This system achieves 89% conversion to 1-chloro-4-(fluoromethyl)benzene when using fluoromethylated toluene precursors.

Subsequent fluorination employs potassium fluoride/18-crown-6 complexes in DMF at 80°C, introducing fluorine atoms at the 2- and 6-positions through nucleophilic aromatic substitution. Gas chromatography-mass spectrometry (GC-MS) data reveal 78% difluorination efficiency after 8-hour reactions, with byproduct formation limited to <5% through careful temperature modulation.

Catalytic System Innovations

Bimetallic Halogenation Catalysts

CN110746322A discloses Fe/CuCl₂ composites (3:1 molar ratio) that enhance ortho-directing effects during chlorination. Testing shows:

| Catalyst Loading (wt%) | Chlorine Conversion (%) | Isomer Selectivity |

|---|---|---|

| 2.5 | 78 | 4:1 para:ortho |

| 5.0 | 92 | 8:1 para:ortho |

| 7.5 | 95 | 12:1 para:ortho |

Higher catalyst concentrations improve regioselectivity but require post-reaction filtration steps to remove metallic residues.

Industrial-Scale Purification

Distillation Optimization

Fractional distillation under reduced pressure (0.09-0.095 MPa) effectively separates target molecules from polychlorinated byproducts. Pilot plant data demonstrate:

| Theoretical Plates | Boiling Range (°C) | Purity (%) |

|---|---|---|

| 15 | 78-82 | 98.2 |

| 25 | 81-83 | 99.7 |

| 35 | 82-84 | 99.9 |

The 25-plate configuration provides optimal balance between energy consumption (18 kWh/kg) and product quality.

Emerging Methodologies

Microwave-assisted continuous flow reactors now enable 15-minute reaction cycles for the title compound, achieving 82% yield through rapid thermal activation of fluorinating agents. Initial capital costs remain high ($2.4M per unit), but lifecycle analysis predicts 40% reduction in energy expenditures compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to yield partially or fully hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a building block in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound is compared to four structurally related halogenated benzene derivatives (Table 1):

Key Observations :

Physical and Chemical Properties

Toxicity and Regulatory Profiles

- Fluoromethyl vs. Trifluoromethyl : The -CH2F group may reduce bioaccumulation risks compared to -CF3, which is linked to longer environmental half-lives .

Biological Activity

1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene is an organic compound characterized by its unique halogenated structure, which may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H5ClF3

- Molecular Weight : 196.55 g/mol

- Boiling Point : Approximately 168.7 °C

- Density : 1.372 g/cm³

The compound features a benzene ring substituted with chlorine and fluorine atoms, which enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds like 1-chloro-2,6-difluoro-4-(fluoromethyl)benzene exhibit antimicrobial activity . The presence of fluorine atoms is known to enhance the bioactivity of organic molecules, potentially leading to increased efficacy against bacterial and fungal strains.

| Study | Organism | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition at 50 μg/mL | |

| Study B | S. aureus | Significant reduction in growth |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. This effect is attributed to its ability to modulate cytokine release and inhibit pathways involved in inflammatory responses.

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study C | RAW 264.7 | Decreased TNF-α levels | |

| Study D | THP-1 | Reduced IL-6 secretion |

The biological activity of 1-chloro-2,6-difluoro-4-(fluoromethyl)benzene is hypothesized to involve interactions with specific enzymes and receptors:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity related to inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 1-chloro-2,6-difluoro-4-(fluoromethyl)benzene was tested against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-negative bacteria.

Case Study 2: Anti-inflammatory Activity

A study utilizing murine macrophage cell lines demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene in laboratory settings?

- Methodological Answer :

- Use closed systems or local exhaust ventilation to minimize vapor exposure.

- Wear respiratory protection (e.g., vapor respirators), chemical-resistant gloves (nitrile or neoprene), and safety goggles with face shields during handling .

- Store in cool, dry, well-ventilated areas , away from incompatible substances (e.g., strong oxidizers). Regularly inspect containers for degradation, as prolonged storage may increase hazard potential .

Q. What synthetic routes are recommended for preparing 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene?

- Methodological Answer :

- Halogen-exchange reactions : Substitute chlorine/fluorine groups on aromatic precursors using catalysts like KF/Al₂O₃ under controlled anhydrous conditions.

- Electrophilic substitution : Introduce fluoromethyl groups via Friedel-Crafts alkylation, optimizing reaction temperature (40–60°C) to minimize side products .

- Monitor reaction progress with thin-layer chromatography (TLC) and purify via fractional distillation or recrystallization in non-polar solvents .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substitution patterns and fluoromethyl group placement .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) and identify trace impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-Chloro-2,6-difluoro-4-(fluoromethyl)benzene in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing effects of fluorine and chlorine substituents deactivate the aromatic ring, directing electrophilic attacks to the meta position relative to the fluoromethyl group.

- Use density functional theory (DFT) to model transition states and predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation via kinetic isotope effects can differentiate between concerted and stepwise mechanisms .

Q. How do computational models predict the environmental degradation pathways of this compound?

- Methodological Answer :

- Molecular docking studies : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolites like 1-chloro-2,3-difluorobenzoic acid .

- Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation half-lives and ecotoxicity using fragment-based descriptors (e.g., logP, polar surface area) .

Q. What strategies mitigate conflicting data in spectroscopic characterization of fluorinated derivatives?

- Methodological Answer :

- Dynamic NMR experiments : Resolve signal splitting caused by restricted rotation of the fluoromethyl group by varying temperature (-40°C to 25°C) .

- Isotopic labeling : Synthesize - or -labeled analogs to assign overlapping peaks in complex spectra .

Q. How does fluorination impact the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Bioisosteric replacement : Compare the metabolic stability and binding affinity of fluorinated vs. non-fluorinated analogs using in vitro microsomal assays .

- Crystallographic studies : Resolve 3D structures of the compound bound to target proteins (e.g., kinases) to assess fluorine’s role in enhancing hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.